REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([C:12]([F:15])([F:14])[F:13])[N:5]=[CH:4][CH:3]=1.[OH-].[Li+].Cl.[Na+].[Cl-]>O1CCOCC1.CO.O>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([C:12]([F:15])([F:13])[F:14])[N:5]=[CH:4][CH:3]=1 |f:1.2,4.5,6.7.8|
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=NC(=C1C(=O)OC)C(F)(F)F
|
Name
|
|
Quantity
|
0.365 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
dioxane methanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (12×)
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC(=C1C(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |